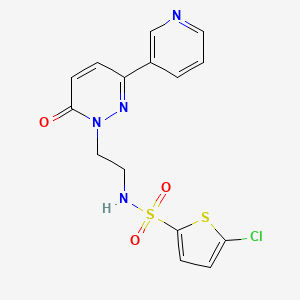![molecular formula C9H8Cl2N4O2 B2357372 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide CAS No. 896061-98-6](/img/structure/B2357372.png)
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: Research by Ramadan (2019) involved the synthesis of various arylidene-hydrazinyl compounds, including those related to 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide, emphasizing the importance of specific synthesis techniques and conditions for these compounds (Ramadan, 2019).
- Structural Analysis: Studies like the one by Bustos et al. (2015) have focused on the structural aspects of similar compounds, providing insight into their molecular interactions and stability, which are crucial for their potential applications (Bustos, Alvarez‐Thon, & Baggio, 2015).
Biological Activity
- Antimicrobial Properties: Abdel-Wahab et al. (2012) investigated the antimicrobial activities of aryloxyacetic acid derivatives, closely related to the compound , highlighting their potential in fighting bacterial and fungal infections (Abdel-Wahab, Khidre, & Awad, 2012).
- Cytotoxic Effects: Flefel et al. (2015) examined the cytotoxic effects of certain novel compounds, including those structurally similar to 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide, against tumor cell lines, suggesting their potential use in cancer research (Flefel, Abbas, Mageid, & Zaghary, 2015).
Optical and Physical Properties
- Nonlinear Optical Properties: Naseema et al. (2012) explored the third-order nonlinear optical properties of similar propane hydrazides, indicating their potential in optical device applications like optical limiters and switches (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).
Potential Applications in Various Fields
- Actinide Extraction: Cuillerdier et al. (1993) discussed the use of propanediamides in the extraction of actinides for nuclear waste treatment, showcasing the utility of related compounds in environmental and waste management sectors (Cuillerdier, Musikas, & Nigond, 1993).
- Antidepressant Potential: Clark et al. (1979) synthesized and evaluated a series of 2-substituted hydrazinylbenzenesulfonamides, similar to the compound of interest, as potential antidepressant agents, revealing the possibility of its use in mental health treatments (Clark, Clark, Gardner, Gaster, Hadley, Miller, & Shah, 1979).
Propiedades
IUPAC Name |
2-[(2,3-dichlorophenyl)hydrazinylidene]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c10-4-2-1-3-5(6(4)11)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOAYDCFCZEAFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NN=C(C(=O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)
![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)
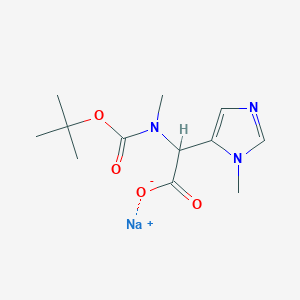
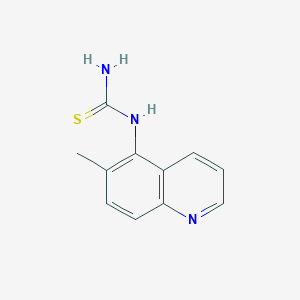
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)
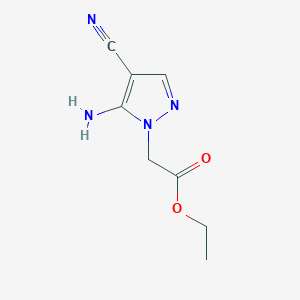
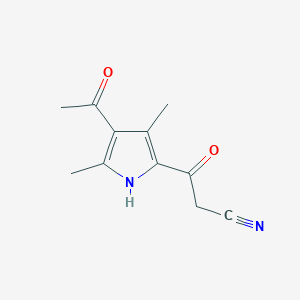
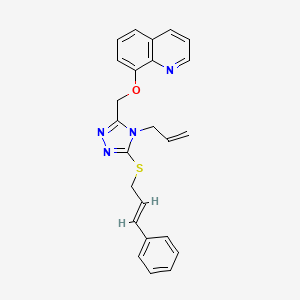
![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)
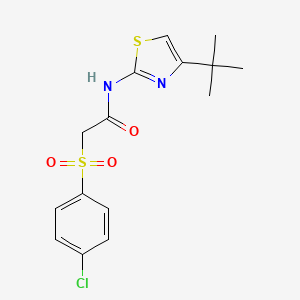
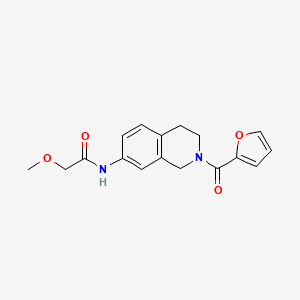
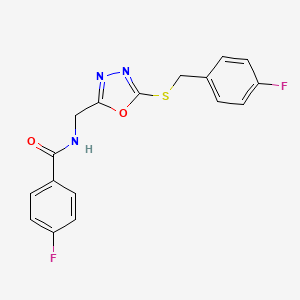
![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)
